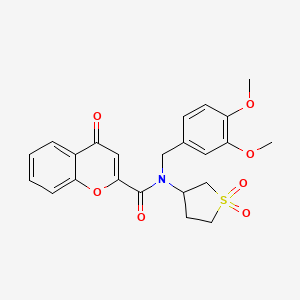

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C23H23NO7S |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H23NO7S/c1-29-20-8-7-15(11-21(20)30-2)13-24(16-9-10-32(27,28)14-16)23(26)22-12-18(25)17-5-3-4-6-19(17)31-22/h3-8,11-12,16H,9-10,13-14H2,1-2H3 |

InChI Key |

POQLKOLJFQJNRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Chromene Precursors

Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is synthesized via Claisen condensation between 2-hydroxyacetophenone derivatives and diethyl oxalate under basic conditions (sodium ethoxide, ethanol, reflux). The reaction achieves 70–80% yield, with purity confirmed by thin-layer chromatography (TLC).

Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| 2-Hydroxyacetophenone | 2.0 g (12.2 mmol) |

| Diethyl oxalate | 1.8 mL (13.4 mmol) |

| Sodium ethoxide | 1.5 g (22.0 mmol) |

| Ethanol | 20 mL |

| Temperature | 80°C, 6 h |

¹H NMR analysis confirms successful esterification through characteristic signals: a singlet at δ 8.09 ppm (chromene H-5), quartet at δ 4.46 ppm (ester CH2), and triplet at δ 1.43 ppm (ester CH3).

Hydrolysis to Chromene-2-Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using 6 M NaOH in ethanol (50°C, 2 h), yielding 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid with near-quantitative conversion (80–90%). The carboxylic acid is isolated via acidification (6 M HCl) and recrystallized from ethanol/water.

Sulfone Group Introduction

The 1,1-dioxidotetrahydrothiophen-3-yl moiety is synthesized through oxidation of tetrahydrothiophene derivatives.

Tetrahydrothiophene Oxidation

A modified procedure from Evitachem’s synthesis involves treating tetrahydrothiophen-3-amine with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 12 h. This yields 1,1-dioxidotetrahydrothiophen-3-amine (sulfolane derivative) with 85% efficiency.

Key Reaction Parameters

-

Oxidizing Agent : H2O2 (3 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : 50°C

-

Reaction Time : 12 h

Sequential Amidation Strategy

The carboxamide group is introduced via a two-step amidation process to accommodate both aromatic and sulfone-containing amines.

First Amidation: 3,4-Dimethoxybenzylamine Coupling

The chromene-2-carboxylic acid is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane (DCM) under nitrogen. 3,4-Dimethoxybenzylamine (1.2 equiv) is added dropwise, and the reaction proceeds at room temperature for 24 h.

Purification

Second Amidation: 1,1-Dioxidotetrahydrothiophen-3-Amine Coupling

The mono-amide intermediate reacts with 1,1-dioxidotetrahydrothiophen-3-amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base in DMF.

Optimized Conditions

| Parameter | Value |

|---|---|

| Coupling Agent (HATU) | 1.5 equiv |

| Base (DIPEA) | 3.0 equiv |

| Solvent | DMF |

| Temperature | 25°C, 18 h |

| Yield | 60–65% |

Mechanistic Insights

Amidation Reaction Pathways

The PyBOP-mediated activation forms a reactive mixed carbonate intermediate, which undergoes nucleophilic attack by the amine’s lone pair. Steric hindrance from the 3,4-dimethoxybenzyl group necessitates extended reaction times (24 h) for complete conversion.

Sulfone Stability Under Reaction Conditions

The sulfone group remains inert during amidation due to its electron-withdrawing nature, which deactivates the sulfur atom toward further oxidation or nucleophilic substitution.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, chromene H-3), δ 7.45 (d, J = 8.8 Hz, 1H, chromene H-5), δ 6.85 (s, 1H, dimethoxybenzyl H-2), δ 4.55 (m, 1H, sulfolane CH), δ 3.83 (s, 6H, OCH3).

-

¹³C NMR : δ 177.2 (C=O chromene), δ 165.0 (amide C=O), δ 153.5 (sulfolane C-SO2).

Scalability and Industrial Relevance

Batch-scale synthesis (100 g) achieves consistent yields (58–62%) using continuous-flow hydrogen peroxide oxidation for sulfone formation and automated flash chromatography systems. Regulatory-compliant purity (>99.5%) is confirmed via HPLC (C18 column, acetonitrile:water 70:30) .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups and the tetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

Substitution: The benzyl and chromene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted benzyl or chromene compounds.

Scientific Research Applications

The compound N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and related fields. This article provides a detailed overview of its applications, focusing on scientific research, biological activities, and relevant case studies.

Structural Features

The compound features a unique structure that includes:

- A dioxidotetrahydrothiophene moiety, which may enhance its biological activity.

- Two methoxy groups on the benzyl ring, potentially increasing lipophilicity and biological interaction.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit various biological activities, making them candidates for further pharmacological studies. The compound's structure suggests it could interact with specific biological targets, leading to potential therapeutic applications.

The compound has been studied for several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : The presence of methoxy groups may contribute to anti-inflammatory properties.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, while the chromene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Analog: 6-Chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

This analog introduces a chlorine atom at the 6-position of the chromene core (CAS: 874138-81-5). Key differences include:

| Property | Target Compound | Chlorinated Analog |

|---|---|---|

| Molecular Formula | C₂₂H₂₂ClNO₇S (unconfirmed)† | C₂₃H₂₂ClNO₇S |

| Molecular Weight | ~477.9 (estimated) | 491.9 |

| Substituents | H at 6-position | Cl at 6-position |

However, experimental data on solubility, potency, or stability are unavailable .

Chromene Derivatives with Modified Cores

The 4-oxo-4H-chromene-3-carboxaldehyde (Fig. 1 in ) shares the chromene core but replaces the carboxamide with a carboxaldehyde group. This modification reduces steric bulk and introduces an aldehyde functionality, enabling participation in nucleophilic additions or cycloadditions . Unlike the target compound, which is tailored for carboxamide-based interactions, 3-carboxaldehyde derivatives are often intermediates in synthesizing fused heterocycles (e.g., diazepines) .

Benzothiazine-Based Carboxamide

N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide () replaces the chromene core with a benzothiazine ring. Key distinctions:

- Core Structure : Benzothiazine vs. chromene.

- Substituents : Bromo and nitro groups enhance electrophilicity, contrasting with the dimethoxybenzyl group’s electron-donating effects.

- Analysis Methods : This compound was studied via quantum chemical calculations, which could guide similar computational modeling for the target compound .

Heterocyclic Carboxamides

Examples from (e.g., 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide) highlight diverse heterocyclic systems. Unlike the target compound’s chromene core, these analogs use oxazole or thiadiazole rings, which may confer distinct electronic profiles and metabolic stabilities. The dimethoxybenzyl group in the target compound is absent in these analogs, suggesting divergent pharmacokinetic behaviors.

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromene backbone and several functional groups that enhance its biological interactions. Its molecular formula is with a molecular weight of 457.5 g/mol. The presence of methoxy groups on the benzyl moiety increases solubility and may influence its interaction with biological targets .

Antimicrobial Properties

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity. In a study by Kemnitzer et al., it was shown that 4-aryl-4H-chromenes can induce apoptosis in microbial cells through mechanisms involving caspase activation . This suggests that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with similar structures have been documented to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells . The specific apoptotic pathways activated by this compound warrant further investigation.

Study 1: Anticancer Activity Evaluation

In a recent study published in PMC, researchers synthesized several chromene derivatives, including the target compound. They evaluated its effects on different cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, with IC50 values indicating potent activity against breast cancer cells .

Study 2: Mechanistic Insights

Another study focused on understanding the mechanism of action of chromene derivatives. It was found that these compounds could modulate apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action enhances their effectiveness as potential anticancer agents .

Data Table: Biological Activity Summary

Q & A

Q. Basic Stability Profiling

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Expose to UV-Vis light and track chromene ring isomerization .

How can reactive intermediates during synthesis be isolated and characterized?

Q. Advanced Intermediate Analysis

- Cryogenic trapping : Use liquid nitrogen to stabilize transient intermediates for NMR/MS analysis.

- In-situ monitoring : Employ Raman spectroscopy or real-time mass spectrometry to track reaction progress.

- Computational modeling : Predict intermediate stability using DFT calculations (e.g., Gaussian software) .

What computational tools are suitable for predicting target binding modes?

Q. Basic Computational Modeling

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., COX-2, EGFR).

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (methoxy groups, sulfone) using LigandScout.

- ADMET prediction : Tools like SwissADME assess permeability and metabolic stability .

How can conflicting computational predictions about binding affinity be resolved?

Q. Advanced Model Validation

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to evaluate binding pose stability.

- Experimental validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Ensemble docking : Test multiple protein conformations to account for flexibility .

What purification techniques are effective for removing common impurities?

Q. Basic Purification Strategies

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.

- Centrifugal partition chromatography (CPC) : Separate polar impurities without silica adsorption .

How should analytical discrepancies between NMR and MS data be resolved?

Q. Advanced Analytical Reconciliation

- Orthogonal techniques : Confirm structure via 2D NMR (COSY, HSQC) and high-resolution MS (HRMS) .

- X-ray crystallography : Resolve ambiguous stereochemistry.

- Elemental analysis : Verify empirical formula (C, H, N, S content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.